molecular formula C18H21NO B5879711 [4-(diethylamino)phenyl](2-methylphenyl)methanone CAS No. 6230-47-3

[4-(diethylamino)phenyl](2-methylphenyl)methanone

Cat. No.: B5879711
CAS No.: 6230-47-3
M. Wt: 267.4 g/mol
InChI Key: HSBZOCBWEYEORM-UHFFFAOYSA-N
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Description

4-(Diethylamino)phenylmethanone is an organic compound with the molecular formula C18H21NO It is a derivative of benzophenone, where one phenyl ring is substituted with a diethylamino group and the other with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)phenylmethanone typically involves the following steps:

    Preparation of the starting materials: The synthesis begins with the preparation of 4-(diethylamino)benzaldehyde and 2-methylbenzoyl chloride.

    Condensation reaction: These starting materials undergo a condensation reaction in the presence of a base, such as pyridine, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 4-(diethylamino)phenylmethanone may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)phenylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(Diethylamino)phenylmethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(diethylamino)phenylmethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)phenylmethanone: Similar structure but with dimethylamino instead of diethylamino group.

    Benzophenone: The parent compound without any substitutions.

    4-(Diethylamino)phenylmethanone: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

4-(Diethylamino)phenylmethanone is unique due to the presence of both diethylamino and methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

[4-(diethylamino)phenyl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-4-19(5-2)16-12-10-15(11-13-16)18(20)17-9-7-6-8-14(17)3/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBZOCBWEYEORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977861
Record name [4-(Diethylamino)phenyl](2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6230-47-3
Record name [4-(Diethylamino)phenyl](2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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